molecular formula C7H14N2 B15094006 2-Ethyl-2,6-diazaspiro[3.3]heptane

2-Ethyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B15094006
M. Wt: 126.20 g/mol
InChI Key: FEQYGZQTXXNFHS-UHFFFAOYSA-N
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Description

2-Ethyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This method offers higher yields and often does not require purification through chromatography . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, although this method generally provides lower yields and requires chromatography for purification .

Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow-assisted preparation methods have been developed to produce similar spirocyclic compounds, ensuring robust and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 2-Ethyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This structure provides rigidity and specific vectorization, enhancing its binding affinity and selectivity for target molecules. The pathways involved often include interactions with enzymes and receptors, leading to desired biological outcomes .

Comparison with Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane
  • 1-Oxa-2,6-diazaspiro[3.3]heptane
  • 2,6-Disubstituted spiro[3.3]heptanes

Uniqueness: 2-Ethyl-2,6-diazaspiro[3.3]heptane stands out due to its ethyl substitution, which can influence its chemical properties and biological activity. Compared to other similar compounds, it offers unique opportunities for functionalization and application in various fields .

Biological Activity

2-Ethyl-2,6-diazaspiro[3.3]heptane, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, pharmacological effects, and ongoing research efforts.

1. Chemical Structure and Synthesis

The compound this compound is characterized by its spirocyclic framework, which contributes to its unique chemical properties. The synthesis typically involves:

  • Reactants : Ethylamine and a suitable spirocyclic precursor.
  • Conditions : Reactions are often conducted in inert atmospheres to minimize side reactions.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

2. Biological Activity and Mechanisms

Research indicates that this compound interacts with various biological targets, modulating enzyme activity and receptor interactions. Key findings include:

  • Enzyme Modulation : The compound has been shown to bind to specific enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Receptor Interactions : Studies have highlighted its affinity for sigma receptors (σ1R and σ2R), suggesting roles in neuropharmacology and cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationBinds to enzymes, altering their activity,
Receptor BindingAffinity for σ1R and σ2R receptors ,
AntimicrobialExhibits potential antimicrobial properties
Anti-inflammatoryMay reduce inflammation through specific pathways

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Properties : A study demonstrated that derivatives of diazaspiro compounds exhibit significant anticancer activity by targeting specific cancer cell lines .
  • Neuropharmacological Effects : Research has indicated that σ2R ligands derived from diazaspiro structures can block the neuronal uptake of amyloid-beta oligomers, presenting a potential strategy for Alzheimer’s disease treatment .

4. Future Directions in Research

Ongoing investigations focus on:

  • Therapeutic Applications : Exploring the compound's role in drug development for conditions such as cancer and neurodegenerative diseases.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-ethyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3

InChI Key

FEQYGZQTXXNFHS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CNC2

Origin of Product

United States

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